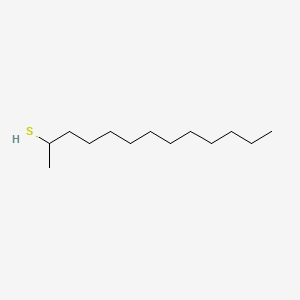

Tridecane-2-thiol

CAS No.: 62155-03-7

Cat. No.: VC19492832

Molecular Formula: C13H28S

Molecular Weight: 216.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62155-03-7 |

|---|---|

| Molecular Formula | C13H28S |

| Molecular Weight | 216.43 g/mol |

| IUPAC Name | tridecane-2-thiol |

| Standard InChI | InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 |

| Standard InChI Key | ZAPRCDVCNIREGW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC(C)S |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

Tridecane-2-thiol belongs to the thiol family, featuring a sulfhydryl (-SH) group at the second carbon of a tridecane backbone. The branching at this position reduces molecular symmetry compared to terminal thiols, leading to distinct packing behaviors in solid and liquid phases. For example, the steric hindrance imposed by the internal thiol group may weaken interactions with metal surfaces, a critical factor in self-assembled monolayer (SAM) applications .

Thermodynamic and Physical Properties

While specific data for Tridecane-2-thiol are scarce, properties can be inferred from structurally similar compounds:

The internal thiol group likely reduces solubility in polar solvents compared to linear analogs. For instance, 1-tridecanethiol exhibits a logP (octanol-water partition coefficient) of 5.5, whereas Tridecane-2-thiol’s branching may elevate this value to ~6.0, enhancing its affinity for nonpolar environments .

Synthesis Methodologies

Challenges in Selective Synthesis

Branching introduces steric and electronic barriers that complicate traditional nucleophilic substitution (SN2) pathways. For example, Levin’s proton-coupled electron transfer (PCET) method, effective for terminal thioesters, struggles with internal functionalization due to radical recombination inefficiencies .

Applications in Materials Science

Self-Assembled Monolayers (SAMs)

Thiols are widely used to create SAMs on gold and silver surfaces. Tridecane-2-thiol’s branching may reduce surface adhesion compared to linear analogs like 1-hexadecanethiol. Studies show that terminal thiols achieve packing densities of ~4.6 molecules/nm² on Au(111), while branched analogs like Tridecane-2-thiol likely fall below 4.0 molecules/nm² due to steric clashes .

Surfactant and Lubricant Additives

The compound’s hydrophobicity and thermal stability (predicted ΔvapH ≈ 70–85 kJ/mol) make it a candidate for high-temperature lubricants . In surfactant formulations, branching disrupts micelle formation, potentially lowering critical micelle concentrations (CMCs) compared to linear counterparts.

Comparative Analysis with Analogous Thiols

| Compound | Molecular Formula | Thiol Position | Key Distinction |

|---|---|---|---|

| 1-Tridecanethiol | C₁₃H₂₈S | Terminal | Higher surface adhesion, lower thermal stability |

| 2-Dodecanethiol | C₁₂H₂₆S | Internal | Shorter chain reduces hydrophobicity |

| 1-Tetradecanethiol | C₁₄H₃₀S | Terminal | Longer chain enhances lubricity |

Tridecane-2-thiol’s internal thiol group offers a balance between chain length and steric effects, making it suitable for applications requiring moderate surface coverage and thermal resilience.

Recent Advances and Future Directions

The 2023 Kyushu University study highlights cobalt-catalyzed thiol synthesis as a scalable, eco-friendly alternative to traditional methods . Adapting this approach for branched thiols like Tridecane-2-thiol could involve:

-

Substrate Engineering: Using pre-branched alkenes to direct sulfur incorporation.

-

Catalyst Modification: Tailoring cobalt catalysts with bulky ligands to favor internal functionalization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume